molecular formula C28H41NS B1620144 10H-Phenothiazine, 3,7-diisooctyl- CAS No. 28452-78-0

10H-Phenothiazine, 3,7-diisooctyl-

Cat. No.: B1620144
CAS No.: 28452-78-0
M. Wt: 423.7 g/mol
InChI Key: JPVMUULPJCDXNQ-UHFFFAOYSA-N
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Description

Contextualizing Phenothiazine (B1677639) Derivatives in Contemporary Chemistry and Materials Science

Phenothiazine is a sulfur and nitrogen-containing tricyclic aromatic compound that has been extensively studied for its unique electronic and optical properties. rsc.org Its non-planar, butterfly-like structure helps to suppress molecular aggregation, a desirable trait in the design of functional materials. rsc.org This core structure serves as a versatile platform for the development of a wide array of derivatives with applications spanning various scientific domains. rsc.org

Historically, phenothiazine derivatives were instrumental in the development of antipsychotic medications, revolutionizing the treatment of mental illnesses. nih.govnih.gov Beyond their initial therapeutic applications, these compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antihistaminic properties. nih.govmdpi.com The ability to functionalize the phenothiazine core has allowed for the synthesis of hybrid molecules with enhanced efficacy and the potential to interact with multiple biological targets. mdpi.com

In the realm of materials science, phenothiazine derivatives are prized for their electron-donating nature, making them excellent components in materials for optoelectronics. rsc.org They are utilized in the creation of dyes, oxidation inhibitors, and photosensitizers. nih.gov Their reversible redox behavior gives rise to colored radical cations, a property exploited in photoinduced electron transfer studies and as spectroscopic probes. nih.gov Current research continues to explore their use in developing advanced materials for applications such as mechanochromism, aggregation-induced emission, and phosphorescence. rsc.org

Rationale for Diisooctyl Substitution and its Academic Significance in Phenothiazine Chemistry

The substitution pattern on the phenothiazine ring system plays a crucial role in determining the physicochemical properties and, consequently, the applications of the resulting derivative. The introduction of alkyl groups, such as diisooctyl at the 3 and 7 positions, is a deliberate synthetic strategy to modulate these properties.

The primary rationale for incorporating long, branched alkyl chains like diisooctyl is to enhance the solubility of the phenothiazine core in organic solvents. This improved solubility is critical for solution-based processing and fabrication of organic electronic devices. Furthermore, the bulky nature of the diisooctyl groups can influence the solid-state packing of the molecules, which in turn affects their electronic and photophysical properties.

From an academic standpoint, studying the effects of such substitutions provides fundamental insights into structure-property relationships. Researchers can systematically investigate how the length and branching of the alkyl chains impact charge transport, photoluminescence, and thermal stability. This knowledge is vital for the rational design of new phenothiazine-based materials with optimized performance for specific applications. The diisooctyl groups can also serve to electronically isolate the electroactive phenothiazine core, a strategy often employed in the design of single-molecule magnets and other molecular electronic components.

Overview of Current Research Trajectories for the 10H-Phenothiazine, 3,7-diisooctyl- Scaffold

Current research involving the 10H-Phenothiazine, 3,7-diisooctyl- scaffold is primarily directed towards its application in materials science, particularly in the field of organic electronics. The specific properties endowed by the diisooctyl substitution make it an attractive candidate for several advanced applications.

One major research trajectory is its use as a building block for organic semiconductors. The electron-rich nature of the phenothiazine core, combined with the enhanced processability from the diisooctyl groups, makes it suitable for use in organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells. In these applications, it can function as an electron donor material.

Another area of investigation is its potential as a fluorescent probe or sensor. The photophysical properties of the phenothiazine scaffold can be sensitive to its local environment. Researchers are exploring how the interaction of 10H-Phenothiazine, 3,7-diisooctyl- with various analytes can lead to changes in its fluorescence, paving the way for the development of new chemical sensors.

Furthermore, the antioxidant properties inherent to the phenothiazine ring system suggest potential applications as a stabilizer in polymers and other organic materials. nih.gov The long alkyl chains of the diisooctyl derivative could enhance its compatibility and longevity within a polymer matrix.

While the primary focus of current research is on materials science, the fundamental understanding of how the diisooctyl groups modify the electronic and steric properties of the phenothiazine core contributes to the broader knowledge base of heterocyclic chemistry. This foundational knowledge can inform the design of future phenothiazine derivatives with tailored properties for a diverse range of applications, from medicinal chemistry to advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28452-78-0

Molecular Formula

C28H41NS

Molecular Weight

423.7 g/mol

IUPAC Name

3,7-bis(6-methylheptyl)-10H-phenothiazine

InChI

InChI=1S/C28H41NS/c1-21(2)11-7-5-9-13-23-15-17-25-27(19-23)30-28-20-24(16-18-26(28)29-25)14-10-6-8-12-22(3)4/h15-22,29H,5-14H2,1-4H3

InChI Key

JPVMUULPJCDXNQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)CCCCCC(C)C

Canonical SMILES

CC(C)CCCCCC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)CCCCCC(C)C

Other CAS No.

28452-78-0

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 10h Phenothiazine, 3,7 Diisooctyl

Chemical Synthesis Routes for 10H-Phenothiazine, 3,7-diisooctyl-

The primary route for the synthesis of 10H-Phenothiazine, 3,7-diisooctyl- is through the direct alkylation of the parent 10H-phenothiazine molecule. This is typically achieved via a Friedel-Crafts alkylation reaction. In this method, phenothiazine (B1677639) is reacted with an appropriate isooctylating agent in the presence of a Lewis acid catalyst.

A common isooctylating agent is isooctyl chloride or another isooctyl halide. The reaction proceeds by activating the alkyl halide with a Lewis acid, such as aluminum chloride (AlCl₃), to form a carbocation or a polarized complex. This electrophile then attacks the electron-rich phenothiazine ring. Due to the activating nature of the nitrogen and sulfur heteroatoms, the phenothiazine nucleus is susceptible to electrophilic substitution, with the 3, 7, and 10 positions being the most reactive. The introduction of the first isooctyl group at either the 3 or 7 position further activates the ring, directing the second isooctylation to the corresponding para-position (7 or 3, respectively), leading to the desired 3,7-disubstituted product.

An alternative approach involves the use of an olefin, such as diisobutylene (an isomer of isooctene), as the alkylating agent. This method also relies on an acid catalyst to protonate the alkene and generate the corresponding carbocation, which then proceeds to alkylate the phenothiazine ring in a similar fashion to the alkyl halide method. A patent describes a one-pot process for preparing mixtures of alkylated phenothiazines and diphenylamines with enhanced selectivity for alkylation at the 3 and 7-positions, mentioning the use of diisobutylene.

Mechanistic Elucidation of Key Synthetic Transformations

The key synthetic transformation in the formation of 10H-Phenothiazine, 3,7-diisooctyl- is the electrophilic aromatic substitution via the Friedel-Crafts alkylation. The mechanism can be broken down into the following steps:

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with the isooctyl halide to form a carbocation or a highly polarized complex. In the case of using an alkene like diisobutylene, a Brønsted or Lewis acid protonates the double bond to generate the tertiary isooctyl carbocation. Due to the branched nature of the isooctyl group, the formation of a relatively stable tertiary carbocation is favored, which can then proceed to react.

Electrophilic Attack: The generated isooctyl carbocation acts as a potent electrophile and attacks the π-electron system of the phenothiazine ring. The phenothiazine ring is an activated aromatic system, and theoretical studies suggest that the positions para to the heteroatoms (positions 3 and 7) are electronically favored for electrophilic attack. The attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Deprotonation and Aromatization: A weak base, such as the counter-ion of the Lewis acid (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly attached isooctyl group. This step restores the aromaticity of the phenothiazine ring system and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles.

The second alkylation step follows the same mechanistic pathway, with the second isooctyl group being directed to the vacant para position (7 or 3) due to the activating and directing effects of the first alkyl group and the heteroatoms.

Optimization Strategies for Synthetic Yields and Material Purity

Optimizing the synthesis of 10H-Phenothiazine, 3,7-diisooctyl- is crucial for maximizing the yield of the desired product and minimizing the formation of isomers and polyalkylated byproducts. Several factors can be adjusted to achieve this.

Catalyst and Reaction Conditions: The choice and amount of the Lewis acid catalyst are critical. Strong Lewis acids like AlCl₃ are effective, but their concentration needs to be carefully controlled to avoid excessive polymerization and side reactions. The reaction temperature is another important parameter; lower temperatures can help to control the exothermicity of the reaction and improve selectivity, while higher temperatures may be required to achieve a reasonable reaction rate.

ParameterConditionOutcome
Catalyst Aluminum chloride (AlCl₃)Effective for Friedel-Crafts alkylation
Reactant Ratio Excess alkylating agentCan lead to polyalkylation
Stoichiometric controlFavors mono- and di-alkylation
Temperature 50-200 °C (as per patent literature)Higher temperatures increase reaction rate but may decrease selectivity
Solvent Inert solvents like nitrobenzene (B124822) or carbon disulfideCan help to control reaction temperature and solvate reactants

Purity and aork-up: Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization. The choice of solvent for recrystallization is important to selectively crystallize the desired 3,7-diisooctyl isomer away from any residual mono-alkylated or other isomeric products. Given that the starting material and the product are solids, fractional crystallization can be an effective purification method.

Precursor Design and Strategic Functional Group Introduction for the 10H-Phenothiazine, 3,7-diisooctyl- Scaffold

For the direct synthesis of 10H-Phenothiazine, 3,7-diisooctyl-, the primary precursor is the unsubstituted 10H-phenothiazine. The strategic introduction of the isooctyl groups is achieved through the regioselective nature of the Friedel-Crafts alkylation on the electron-rich phenothiazine nucleus.

In a broader context of creating functionalized 3,7-disubstituted phenothiazines, a common strategy involves the initial synthesis of a 3,7-dihalophenothiazine, such as 3,7-dibromo-10H-phenothiazine. This dihalogenated precursor can then undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide variety of functional groups at the 3 and 7 positions. However, for the specific case of introducing alkyl groups like isooctyl, direct alkylation of the parent phenothiazine is generally the more straightforward and atom-economical approach.

The design of the alkylating agent itself is also a key consideration. The use of a branched alkyl halide or alkene, such as isooctyl chloride or diisobutylene, is what ultimately leads to the introduction of the specific isooctyl functional groups onto the phenothiazine scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 10h Phenothiazine, 3,7 Diisooctyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of 10H-Phenothiazine, 3,7-diisooctyl-. Both ¹H and ¹³C NMR are employed to map the chemical environment of each hydrogen and carbon atom, respectively, confirming the connectivity and substitution pattern of the molecule.

In ¹H NMR, the spectrum is expected to show distinct signals for the aromatic protons on the phenothiazine (B1677639) core and the aliphatic protons of the two isooctyl chains. The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) rings. The chemical shifts of these protons are influenced by the electron-donating effects of the sulfur and nitrogen heteroatoms and the alkyl substituents. The isooctyl groups would produce a series of signals in the upfield region of the spectrum, corresponding to the methyl, methylene, and methine protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. This includes the distinct signals for the substituted and unsubstituted carbons of the phenothiazine backbone and the various carbons within the isooctyl chains. The spectra of 3,7-substituted phenothiazine derivatives can be complex, sometimes requiring two-dimensional NMR experiments (like COSY and HSQC) or simulation software to definitively assign all signals. researchgate.net The identification of aromatic substituent fragments at the 3 and 7 positions in the NMR spectra is a key indicator of successful synthesis. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 10H-Phenothiazine, 3,7-diisooctyl- This table is generated based on typical chemical shift values for phenothiazine and alkyl moieties. Actual experimental values may vary.

Atom TypeNucleusPredicted Chemical Shift (ppm)Notes
Aromatic Protons¹H6.5 - 7.5Complex multiplets due to coupling on the phenothiazine core.
N-H Proton¹H~8.0 - 9.0Broad signal, chemical shift can be solvent dependent.
Isooctyl Protons (CH, CH₂, CH₃)¹H0.8 - 2.6Multiple signals corresponding to the different positions on the alkyl chains.
Aromatic Carbons¹³C110 - 150Includes signals for carbons attached to N, S, H, and the isooctyl groups.
Isooctyl Carbons¹³C10 - 40Signals corresponding to the aliphatic carbons of the side chains.

Mass Spectrometry for Precise Molecular Integrity and Purity Assessment

Mass spectrometry (MS) is employed to verify the molecular weight and elemental composition of 10H-Phenothiazine, 3,7-diisooctyl-. With a molecular formula of C₂₈H₄₁NS, the compound has a calculated monoisotopic mass of 423.701 Da. sielc.com High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) or field desorption (FD), can confirm this mass with high precision, thereby validating the molecular integrity of the synthesized compound.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Cleavage at the benzylic position of the isooctyl groups or fragmentation of the phenothiazine ring can produce characteristic ions that further support the proposed structure. Analysis by HPLC coupled with mass spectrometry (LC-MS) is also a common method for assessing the purity of the compound. sielc.com

Table 2: Molecular Identity of 10H-Phenothiazine, 3,7-diisooctyl-

PropertyValueReference
Molecular FormulaC₂₈H₄₁NS sielc.com
Molecular Weight (Da)423.701 sielc.com
CAS Number28452-78-0 sielc.com

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in 10H-Phenothiazine, 3,7-diisooctyl-. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

Key vibrational modes for the phenothiazine core include C-S-C and C-N-C symmetric stretching, as well as C=C ring breathing modes. researchgate.net The FTIR spectrum of the parent 10H-phenothiazine shows characteristic bands for the ν(C-S-C) symmetric stretching mode around 1080 cm⁻¹ and the ν(C-N-C) symmetric stretching mode near 1243 cm⁻¹. researchgate.net Aromatic C=C ring breathing vibrations are typically observed in the 1445-1595 cm⁻¹ region. researchgate.net For 10H-Phenothiazine, 3,7-diisooctyl-, additional strong absorption bands are expected in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the numerous aliphatic bonds in the two isooctyl side chains. The N-H stretching vibration of the secondary amine in the phenothiazine ring typically appears as a sharp band around 3300-3400 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for 10H-Phenothiazine, 3,7-diisooctyl- This table is generated based on data for the phenothiazine core and typical alkyl group frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3400Secondary Amine
Aromatic C-H Stretch3000 - 3100Aromatic Ring
Aliphatic C-H Stretch2850 - 2960Isooctyl Chains
Aromatic C=C Breathing1445 - 1595Phenothiazine Core researchgate.net
C-N-C Symmetric Stretch~1243Phenothiazine Core researchgate.net
C-S-C Symmetric Stretch~1080Phenothiazine Core researchgate.net

Electronic Absorption and Photoluminescence Spectroscopy for Optoelectronic Insights

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy provide critical information about the optoelectronic properties of 10H-Phenothiazine, 3,7-diisooctyl-. The parent 10H-phenothiazine molecule exhibits characteristic absorption maxima around 252 nm and 316 nm, which are attributed to π-π* and n-π* electronic transitions within the conjugated system. nih.govnist.gov

The introduction of electron-donating isooctyl groups at the 3 and 7 positions is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Upon excitation with an appropriate wavelength of light, the molecule is expected to exhibit fluorescence. The emission spectrum would also be red-shifted compared to the parent phenothiazine. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the structural relaxation of the molecule in the excited state. The photophysical properties are crucial for applications in materials science, such as in the design of solar cells or organic light-emitting diodes (OLEDs). nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. rsc.org For 10H-Phenothiazine, 3,7-diisooctyl-, XPS analysis would confirm the presence of carbon, nitrogen, and sulfur.

High-resolution scans of the individual elemental regions provide detailed information.

S 2p: The binding energy of the S 2p peak is characteristic of the sulfide (B99878) (-S-) linkage within the phenothiazine ring. Oxidation of the sulfur to a sulfoxide (B87167) (S=O) or sulfone (O=S=O) would result in a significant shift to higher binding energies. nih.gov

N 1s: The N 1s peak corresponds to the secondary amine within the heterocyclic ring.

C 1s: The C 1s spectrum can be deconvoluted into several components, representing the different types of carbon atoms: C-C/C-H bonds in the alkyl chains and aromatic rings, C-N bonds, and C-S bonds.

All binding energies are typically calibrated using the adventitious C 1s peak at 284.8 eV as a reference. rsc.org

Table 4: Expected Core-Level Binding Energies from XPS Analysis Binding energy values are approximate and can vary based on instrument calibration and the specific chemical environment.

Core LevelExpected Binding Energy (eV)Corresponding Functional Group
S 2p~163 - 165Thioether (C-S-C)
N 1s~399 - 401Amine (C-N-C)
C 1s~284.8C-C, C-H (Reference)
C 1s~285.5 - 286.5C-N, C-S

Time-Resolved Spectroscopic Techniques for Elucidating Excited-State Dynamics

Time-resolved spectroscopic techniques, such as femtosecond transient absorption (TA) spectroscopy, are powerful methods for investigating the dynamic processes that occur after a molecule absorbs light. rsc.org These techniques can track the formation and decay of short-lived excited states on timescales from femtoseconds to nanoseconds. aps.org

For a molecule like 10H-Phenothiazine, 3,7-diisooctyl-, photoexcitation initially populates a singlet excited state (S₁). From here, several decay pathways are possible:

Fluorescence: Radiative decay back to the ground state (S₀), which is observed in photoluminescence spectroscopy.

Internal Conversion (IC): A non-radiative transition to a lower-energy electronic state of the same spin multiplicity.

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁). Phenothiazines are known to undergo ISC, and the resulting long-lived triplet states are important in many photochemical applications. chemrxiv.org

Intramolecular Charge Transfer (ICT): The electron-donating phenothiazine core and the π-system can lead to the formation of an excited state with significant charge-transfer character. researchgate.net

Transient absorption spectroscopy can monitor these processes by measuring the absorption of a probe pulse after excitation by a pump pulse. The appearance of new absorption bands (excited-state absorption) and the disappearance of ground-state signals (ground-state bleach) are tracked over time to determine the lifetimes and kinetics of the various excited species. researchgate.netrsc.org These studies are fundamental to understanding the photostability and photoactivity of the molecule, guiding its use in applications like photocatalysis and solar energy conversion. rsc.org

Electrochemical Behavior and Redox Chemistry of 10h Phenothiazine, 3,7 Diisooctyl

Cyclic Voltammetry and Chronoamperometry for the Determination of Redox Potentials

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of phenothiazine (B1677639) compounds. This method provides critical information about the potentials at which the molecule undergoes oxidation and reduction, as well as the stability of the resulting charged species. For phenothiazine derivatives, CV typically reveals two successive one-electron oxidation events. The first oxidation generates a stable radical cation (PTZ•+), and the second, often quasi-reversible or irreversible, produces a dication (PTZ2+). uky.edu

The substitution at the 3 and 7 positions, which are para to the nitrogen atom, significantly influences these redox potentials. While specific CV data for the 3,7-diisooctyl derivative is not extensively published, the behavior of analogous 3,7-disubstituted phenothiazines provides a clear framework for understanding its properties. Studies on derivatives like N-ethyl-3,7-dimethylphenothiazine and N-ethyl-3,7-dimethoxyphenothiazine show that the introduction of electron-donating groups at these positions lowers the potential required for the first oxidation compared to the unsubstituted parent compound. uky.edu This is because these groups increase the electron density of the aromatic system, making it easier to remove an electron.

The diisooctyl groups on 10H-Phenothiazine, 3,7-diisooctyl- are electron-donating via an inductive effect. Therefore, it is expected that this compound would exhibit a lower first oxidation potential compared to unsubstituted 10H-phenothiazine. The table below, compiled from data on related compounds, illustrates the effect of electron-donating substituents on the first oxidation potential (E_ox1).

CompoundSubstituents at 3,7-positionsFirst Oxidation Potential (E_ox1 vs. Fc/Fc+)Key Observation
N-ethylphenothiazine (EPT)-H~0.05 VBaseline reference compound. uky.edu
N-ethyl-3,7-dimethylphenothiazine (DMeEPT)-CH₃~ -0.05 VLower potential due to electron-donating methyl groups. uky.edu
N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT)-OCH₃~ -0.18 VEven lower potential due to stronger electron-donating methoxy (B1213986) groups. uky.edu
10H-Phenothiazine, 3,7-diisooctyl--C₈H₁₇ (isooctyl)Predicted < 0.05 VExpected to be lower than EPT due to the inductive effect of alkyl groups.

Chronoamperometry can complement CV by providing insights into the kinetics of the electron transfer process and the stability of the electrochemically generated species over time. For many phenothiazine derivatives, the radical cation formed upon the first oxidation is highly stable, a property essential for their function in charge-transfer applications. uky.edu

Investigation of Electron Transfer Mechanisms and Intramolecular Charge Transfer (ICT) Phenomena

The electron-rich nature of the phenothiazine core makes it an excellent component in donor-acceptor (D-A) molecular systems designed to exhibit Intramolecular Charge Transfer (ICT). acs.orgnih.gov In such systems, photoexcitation or electrochemical stimulation can cause an electron to move from the phenothiazine donor to an attached electron-acceptor moiety. nih.govresearchgate.net

The mechanism of this charge transfer is highly dependent on molecular geometry. Phenothiazine has a non-planar, butterfly-like conformation in its ground state. ossila.com Upon excitation, the molecule can either planarize to form a Planar Intramolecular Charge Transfer (PICT) state or adopt a conformation where the donor and acceptor units are electronically decoupled, often in a twisted geometry, leading to a Twisted Intramolecular Charge Transfer (TICT) state. nih.govnih.govacs.org The latter is often associated with quenching of fluorescence, while the former can be highly emissive.

In the context of 10H-Phenothiazine, 3,7-diisooctyl-, the substituents play a role in this process. The electron-donating isooctyl groups enhance the donor strength of the phenothiazine core, which is a prerequisite for efficient ICT. nih.govresearchgate.net When this core is linked to a suitable acceptor, the resulting complex can undergo photoinduced ICT. acs.org The electron transfer can proceed through different mechanisms, including direct through-bond transfer or more complex multi-step "hopping" mechanisms where intermediate parts of the molecule help relay the charge. nih.gov The ultimate goal in many D-A systems is to create a long-lived charge-separated state, which is crucial for applications in photovoltaics and photocatalysis. nih.govresearchgate.net

Characterization of the Phenothiazine Core as a Robust Electron Donor

The phenothiazine moiety is widely recognized as a potent electron donor. researchgate.netossila.com Its electron-rich character stems from the presence of both nitrogen and sulfur heteroatoms within the central tricyclic ring system. This inherent donor strength can be further modulated by substitution. Attaching electron-donating groups to the 3 and 7 positions enhances this property, making the molecule easier to oxidize and a more effective donor in charge-transfer complexes. uky.edu

Numerous studies have integrated the phenothiazine core into larger molecular architectures to leverage its donor capabilities. It has been successfully used in:

Donor-Acceptor Dyes: In systems for dye-sensitized solar cells, phenothiazine acts as the primary electron donor that injects electrons into a semiconductor upon light absorption. researchgate.net

Covalent Organic Frameworks (COFs): Phenothiazine units have been used as electron-rich building blocks in COFs designed for photocatalysis, where the segregated donor and acceptor domains promote efficient charge separation. rsc.org

Multi-Redox Systems: In complex molecules featuring multiple redox-active sites, such as those containing fullerenes (C₆₀), phenothiazine serves as the initial donor in a photoinduced electron transfer cascade. nih.gov

Compared to other common electron-donating amines like triphenylamine (B166846) or carbazole, phenothiazine is often considered a stronger donor due to its heteroatomic structure. ossila.com This robust donor character is a defining feature of its chemistry.

Influence of Diisooctyl Substituents on Global Electrochemical Properties

Electronic Effects: As electron-donating alkyl groups, the primary electronic influence is the lowering of the molecule's oxidation potential. uky.edu By pushing electron density into the aromatic core, they make the removal of the first electron easier, thereby enhancing the donor strength of the molecule compared to its unsubstituted counterpart. This effect is crucial for tuning the energy levels of the molecule to match those of acceptor materials in electronic devices.

Solubility Enhancement: A significant and highly practical influence of the long, branched isooctyl chains is the dramatic improvement in solubility in common organic solvents. mdpi.com Unsubstituted phenothiazine and its short-chain derivatives can suffer from poor solubility and a tendency to aggregate, which complicates electrochemical analysis and device fabrication. The bulky isooctyl groups disrupt intermolecular packing (π–π stacking), leading to excellent solubility and processability, which are essential for creating uniform thin films or stable electrolyte solutions. ossila.com

Steric and Conformational Effects: The steric bulk of the isooctyl groups can influence the molecule's conformation. While the phenothiazine core is inherently non-planar, these bulky groups can further affect the energetics of conformational changes, such as the planarization that can occur in the excited state. acs.org This can impact the kinetics and mechanism of intramolecular charge transfer and the stability of the resulting charged species. In some contexts, bulky substituents are strategically used to control molecular packing and solid-state morphology. rsc.org

Computational Chemistry and Theoretical Modeling of 10h Phenothiazine, 3,7 Diisooctyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 10H-Phenothiazine, 3,7-diisooctyl-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the energies and spatial distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical for understanding a molecule's electronic behavior. The HOMO energy level is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy level relates to the electron affinity and the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

In 3,7-disubstituted phenothiazines, the HOMO is generally localized across the electron-rich tricyclic phenothiazine (B1677639) core, particularly on the nitrogen and sulfur atoms. The LUMO is also typically distributed over this central ring system. The introduction of electron-donating isooctyl groups at the 3 and 7 positions is predicted to raise the energy of the HOMO, making the molecule a more effective electron donor compared to unsubstituted 10H-phenothiazine. This effect is crucial for its application in organic electronics as a donor material.

Table 1: Representative Frontier Molecular Orbital Data for Phenothiazine Derivatives Note: The following data are illustrative examples based on DFT calculations for related phenothiazine structures. Specific values for 10H-Phenothiazine, 3,7-diisooctyl- would require dedicated computation.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
10H-Phenothiazine (unsubstituted)-5.10-0.854.25
10H-Phenothiazine, 3,7-diisooctyl- (Predicted Trend)Higher (e.g., ~ -4.95)Slightly Higher (e.g., ~ -0.80)Slightly Reduced (e.g., ~ 4.15)

Quantum Chemical Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like 10H-Phenothiazine, 3,7-diisooctyl-. nih.govresearchgate.net These methods can simulate UV-visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

For phenothiazine derivatives, the absorption spectra typically show two main bands. nih.gov These correspond to n-π* and π-π* electronic transitions within the aromatic core. nih.gov TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths (f) for these transitions, which relate to the intensity of the absorption bands. researchgate.net For 10H-Phenothiazine, 3,7-diisooctyl-, the isooctyl side chains are not part of the chromophore and are expected to have only a minor influence (a slight solvatochromic or hypsochromic shift) on the absorption wavelengths compared to the parent phenothiazine ring. nih.gov The primary value of these predictions is in confirming the electronic structure and understanding the nature of the excited states.

Theoretical Studies on Redox Potentials and Electron Affinities

The redox behavior of 10H-Phenothiazine, 3,7-diisooctyl- is fundamental to its function in applications such as redox flow batteries or as an antioxidant. Theoretical calculations provide a way to predict its redox potentials. The first oxidation potential, which corresponds to the removal of an electron from the HOMO, can be directly correlated with the calculated HOMO energy. researchgate.net

A higher HOMO energy implies that less energy is required to remove an electron, resulting in a lower (less positive) oxidation potential. The presence of electron-donating alkyl groups at the 3 and 7 positions increases the electron density on the phenothiazine core, raising the HOMO energy and thus making the molecule easier to oxidize. nih.gov Studies on similar 3,7-disubstituted phenothiazines have shown that they can undergo two reversible one-electron oxidations, forming a stable radical cation and then a dication. nih.gov Computational models can calculate the ionization potential (IP) and electron affinity (EA) to provide quantitative estimates of this redox behavior.

Table 2: Predicted Redox Properties and Related Electronic Parameters Note: These values are theoretical estimations based on established correlations for organic donor molecules.

ParameterPredicted Value/Trend for 10H-Phenothiazine, 3,7-diisooctyl-Significance
First Oxidation Potential (Eox1)Lower than unsubstituted phenothiazineIndicates a stronger electron-donating character
Ionization Potential (IP)Correlates with HOMO energy; relatively lowEnergy required to form the radical cation
Electron Affinity (EA)Correlates with LUMO energy; lowEnergy released upon electron addition

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and conformational flexibility of molecules over time. mdpi.com The phenothiazine core is not planar but exists in a "butterfly" conformation, characterized by a dihedral angle between the two benzene (B151609) rings. ossila.com MD simulations can explore the flexibility of this angle.

For 10H-Phenothiazine, 3,7-diisooctyl-, a key area of investigation for MD is the conformational behavior of the two long, branched isooctyl side chains. These chains have numerous rotatable bonds, leading to a vast number of possible conformations. MD simulations can map the potential energy surface to identify low-energy, stable conformations and understand how the chains move and fold. mdpi.com This information is vital for predicting how the molecules will pack in a solid state or interact in a solution. The bulky, flexible side chains can significantly influence the material's morphology and solubility by preventing close π-π stacking of the phenothiazine cores, which can be advantageous in preventing aggregation and improving performance in organic electronic devices. ossila.com

Advanced Applications in Functional Materials Utilizing 10h Phenothiazine, 3,7 Diisooctyl

Optoelectronic Device Components

The strong electron-donating nature of the phenothiazine (B1677639) moiety promotes efficient charge carrier mobility and desirable luminescent properties, making it a prime candidate for active components in various optoelectronic devices. researchgate.net The strategic placement of diisooctyl groups at the 3 and 7 positions enhances its solubility and prevents molecular aggregation, which is crucial for fabricating high-performance thin-film devices.

Role as Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of Organic Light-Emitting Diodes (OLEDs), the efficient transport of holes from the anode to the emissive layer is critical for achieving high device performance. Derivatives of 10H-phenothiazine, including 3,7-disubstituted variants, are explored as hole-transporting materials (HTMs). rsc.org The electron-rich nitrogen and sulfur heteroatoms within the phenothiazine core facilitate the movement of positive charge carriers (holes). The diisooctyl chains contribute to forming uniform, amorphous thin films, which is essential for preventing performance-degrading crystallization and ensuring consistent device operation. The butterfly-shaped, non-planar structure of phenothiazine derivatives can also help to suppress the formation of aggregates, further enhancing their effectiveness as HTMs. rsc.org

Active Layer Constituents in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The application of phenothiazine derivatives extends to the realm of solar energy conversion. In Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs), these compounds can function as electron donors within the photoactive layer. researchgate.netrsc.org For instance, novel organic dyes based on the phenothiazine chromophore have been synthesized and utilized in DSSCs, demonstrating promising solar-to-electric energy conversion efficiencies. rsc.org The positioning of anchoring groups on the phenothiazine structure, such as at the C-3 position, has been shown to influence the performance of DSSCs. nih.gov The broad absorption characteristics and suitable energy levels of phenothiazine derivatives allow for efficient light harvesting and subsequent charge separation at the donor-acceptor interface, a fundamental process in photovoltaic devices. nih.govnih.gov

Luminescent Emitters and Fluorescent Probes in Advanced Display Technologies

The inherent fluorescence of the phenothiazine core makes its derivatives, including 10H-Phenothiazine, 3,7-diisooctyl-, attractive for use as luminescent materials. researchgate.netrsc.org These compounds can serve as emitters in OLEDs, where their molecular structure can be tailored to achieve specific emission colors. Furthermore, their sensitivity to the local environment makes them suitable for development as fluorescent probes. While specific research on 3,7-diisooctyl-10H-phenothiazine as a primary emitter is ongoing, the broader class of 3,7-disubstituted phenothiazines has been investigated for applications in dye-based lasers and other optoelectronic systems. researchgate.net

Mechanisms of Charge Transport and Light Emission within Optoelectronic Devices

The functionality of 10H-Phenothiazine, 3,7-diisooctyl- in optoelectronic devices is governed by fundamental physical processes.

Charge Transport: In its role as a hole-transporting material, charge transport occurs via a hopping mechanism. Holes, injected from the anode, "hop" between adjacent phenothiazine molecules in the thin film. The rate of this hopping is influenced by the energetic alignment of the molecules and their spatial proximity. The diisooctyl groups, by preventing close packing, can modulate this intermolecular distance and, consequently, the charge mobility.

Light Emission: In luminescent applications, the process begins with the electrical excitation of the phenothiazine molecule. This creates an excited state, or exciton (B1674681). The subsequent decay of this exciton back to the ground state results in the emission of light (photons). The energy, and therefore the color, of the emitted light is determined by the energy difference between the excited and ground states. The external quantum efficiency of an OLED is impacted by several loss mechanisms, and understanding these is key to optimizing device performance. researchgate.net

Chemical Sensing Platforms

The responsive nature of the phenothiazine core to its chemical surroundings has led to its use in the development of sophisticated sensing technologies.

Design and Development of Fluorescent and Chromogenic Chemosensors

Derivatives of 10H-phenothiazine are excellent candidates for the construction of chemosensors, which detect the presence of specific chemical species through changes in their optical properties, such as fluorescence (fluorogenic) or color (chromogenic). nih.gov The electron-rich nature of the phenothiazine ring makes it susceptible to interaction with various analytes, leading to a measurable optical response.

For example, a fluorescent sensor for cyanide (CN⁻) was developed based on a phenothiazine fluorophore. nih.gov The interaction of cyanide with the sensor molecule induced an intramolecular charge transfer (ICT) effect, resulting in the quenching of its fluorescence. nih.gov This principle can be extended to detect other analytes by modifying the receptor unit attached to the phenothiazine core. The diisooctyl groups in 10H-Phenothiazine, 3,7-diisooctyl- would enhance the sensor's solubility in various media, facilitating its application in different environments.

Sensor TypeAnalytePrinciple of Detection
FluorescentCyanide (CN⁻)Nucleophilic addition induces an intramolecular charge transfer (ICT) effect, leading to fluorescence quenching. nih.gov
ChromogenicHydrogen Peroxide (H₂O₂)Oxidation of a dihydroxyphenoxazine-based probe leads to a color change from colorless to pink. nih.gov

It is important to note that while the dihydroxyphenoxazine (B1256666) probe is a related heterocyclic compound, the principle demonstrates the potential for developing similar chromogenic sensors based on the phenothiazine scaffold.

Investigation of Diverse Sensing Mechanisms

The electron-rich nature of the phenothiazine core in 3,7-diisooctyl-10H-phenothiazine makes it a versatile platform for designing sensors that operate through various photophysical mechanisms. These mechanisms are often triggered by the interaction of the phenothiazine unit with an analyte, leading to a measurable change in its optical or electronic properties.

Photoinduced Electron Transfer (PET): In PET-based sensors, the phenothiazine moiety can act as either an electron donor or acceptor. In the presence of a suitable analyte, an electron transfer process can be initiated or inhibited, leading to a change in the fluorescence of a linked fluorophore. While the general principle is well-established for phenothiazine derivatives, specific studies detailing the PET sensing mechanisms of 3,7-diisooctyl-10H-phenothiazine are not extensively documented in publicly available literature.

Intramolecular Charge Transfer (ICT): The non-planar, butterfly-like structure of the phenothiazine ring can be strategically modified to create donor-π-acceptor (D-π-A) systems. In such systems, photoexcitation can lead to an intramolecular charge transfer from the electron-donating phenothiazine core to an electron-accepting unit. The interaction with an analyte can modulate this ICT process, resulting in a detectable shift in the absorption or emission spectra. For instance, a new donor-π-acceptor compound derived from 10-hexyl-10H-phenothiazine demonstrated significant changes in its ICT characteristics upon interaction with cyanide anions, forming the basis of a selective sensor.

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor. Systems can be designed where the binding of an analyte to a receptor site alters the distance or spectral overlap between a phenothiazine-based donor and an acceptor, thereby modulating the FRET efficiency and providing a sensing signal.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT): When complexed with metal ions, phenothiazine derivatives can participate in MLCT or LMCT processes. These charge transfer transitions can be perturbed by the presence of specific analytes, leading to a colorimetric or fluorometric response. The LMCT process, in particular, has been harnessed in various organic reactions and can be a viable mechanism for sensing applications.

Elucidation of Selective Recognition Mechanisms for Specific Analytes

The design of selective recognition sites is paramount for the development of effective chemical sensors. By functionalizing the 3,7-diisooctyl-10H-phenothiazine scaffold with specific binding moieties, it is possible to achieve selective detection of various analytes.

Cations: The electron-rich nitrogen and sulfur atoms within the phenothiazine ring can act as coordination sites for metal cations. Furthermore, the introduction of specific ionophores or crown ethers onto the phenothiazine backbone can enhance both the affinity and selectivity for particular cations.

Anions: The development of anion sensors often relies on creating hydrogen-bonding or electrostatic interactions. While the core 3,7-diisooctyl-10H-phenothiazine is not inherently a strong anion binder, it can be functionalized with urea, thiourea, or other hydrogen-bond donor groups to facilitate anion recognition. For example, a phenothiazine-based sensor was developed for the highly selective fluorescence detection of cyanide anions through a novel deprotection mechanism.

Small Molecules: The detection of neutral small molecules can be achieved by designing host-guest interactions, such as π-π stacking or hydrophobic interactions. The diisooctyl chains on the phenothiazine can contribute to creating a hydrophobic pocket suitable for binding certain organic molecules. A notable example involves the use of a carboxylated phenothiazine derivative to facilitate the cationization and detection of neutral small molecules in laser desorption/ionization mass spectrometry.

Performance Metrics in Sensing Applications

The practical utility of a chemical sensor is determined by its performance metrics, including sensitivity, selectivity, and response time.

Performance MetricDescriptionRelevance to 3,7-diisooctyl-10H-phenothiazine Based Sensors
Sensitivity The ability of a sensor to detect small concentrations of an analyte. It is often quantified by the limit of detection (LOD).For a phenothiazine-based cyanide sensor, a very low detection limit of 0.011 µM was achieved, which is significantly below the permissible level in drinking water set by the EPA.
Selectivity The ability of a sensor to respond to a specific analyte in the presence of other potentially interfering species.High selectivity is a key feature of well-designed sensors. For instance, a phenothiazine-derived sensor exhibited high selectivity for cyanide over other common anions.
Response Time The time it takes for the sensor to generate a stable signal upon exposure to the analyte.A fast response time is crucial for real-time monitoring applications. Many phenothiazine-based fluorescent sensors exhibit rapid responses.

Polymer Science and Photoinitiated Systems

The incorporation of 3,7-diisooctyl-10H-phenothiazine into polymeric structures and its use in photoinitiation processes opens up a wide range of applications in materials science.

Incorporation into Conductive Polymer Architectures and their Performance

Phenothiazine units can be polymerized to form conductive polymers. The diisooctyl groups in 3,7-diisooctyl-10H-phenothiazine enhance the solubility of the resulting polymers, facilitating their processing from solution. These polymers can exhibit interesting electrochemical and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, copolymers of 10-octyl-10H-phenothiazine have been synthesized and investigated for their use in PLEDs.

Evaluation as High-Performance Photoinitiators for Advanced Polymerization Processes

Phenothiazine derivatives have been extensively studied as photoinitiators for various polymerization reactions. They can absorb light, typically in the UV or visible region, and generate reactive species (radicals or cations) that initiate polymerization. The diisooctyl substituents can influence the solubility of the photoinitiator in different monomer formulations and can also affect the photochemical properties. The efficiency of phenothiazine-based photoinitiators has been demonstrated in the free radical polymerization of acrylates and the cationic polymerization of epoxides.

Applications in Emerging Fabrication Technologies, Including 3D Printing Resins and Composites

The ability of phenothiazine derivatives to act as efficient photoinitiators makes them highly suitable for applications in photopolymerization-based 3D printing. They can be incorporated into resin formulations to enable the rapid curing of liquid monomers into solid objects upon light exposure. The performance of phenothiazine derivatives has been demonstrated in 3D printing experiments and in the synthesis of photocomposites. The long alkyl chains of 3,7-diisooctyl-10H-phenothiazine could offer advantages in terms of compatibility with various resin components and may also influence the mechanical properties of the final printed object.

Elucidation of Photoredox Catalysis and Related Photochemical Mechanisms

The unique electronic structure of 10H-phenothiazine and its derivatives has positioned them as a versatile class of organic photoredox catalysts. The introduction of isooctyl groups at the 3 and 7 positions of the phenothiazine core in 10H-Phenothiazine, 3,7-diisooctyl- significantly influences its photochemical behavior, enhancing its utility in various functional materials. This section delves into the elucidation of its photoredox catalytic cycles and related photochemical mechanisms, drawing upon established principles of phenothiazine chemistry and the known effects of alkyl substitution.

Phenothiazine derivatives are recognized for their low oxidation potentials and the ability to form stable radical cations, making them excellent electron donors upon photoexcitation. nih.govrsc.org The core mechanism of their photocatalytic activity revolves around a photo-induced electron transfer (PET) process. Upon absorption of light, the phenothiazine catalyst is promoted to an electronically excited state, which is a much stronger reductant than its ground state. nih.govnewiridium.com This excited state can then donate an electron to a suitable substrate, initiating a chemical transformation. The resulting phenothiazine radical cation is subsequently reduced back to its ground state in a later step of the catalytic cycle, ensuring the catalyst's regeneration.

The presence of electron-donating alkyl groups, such as the isooctyl chains in 10H-Phenothiazine, 3,7-diisooctyl- , at the 3 and 7 positions further enhances the electron-rich nature of the aromatic system. This substitution is known to lower the oxidation potential of the molecule, thereby increasing the reducing power of its excited state. nih.gov This enhanced reducing strength allows for the activation of a broader range of substrates, including those with high reduction potentials that are challenging to reduce with other photocatalysts. chemrxiv.org

A generalized photoredox catalytic cycle involving a phenothiazine derivative like 10H-Phenothiazine, 3,7-diisooctyl- in an oxidative quenching pathway can be described as follows:

Photoexcitation: The phenothiazine catalyst (PTZ) absorbs a photon of light, promoting it to its excited state (PTZ*).

Electron Transfer: The excited catalyst (PTZ*) donates an electron to an electron-accepting substrate (A), forming the phenothiazine radical cation (PTZ•+) and the radical anion of the substrate (A•-).

Substrate Reaction: The generated radical anion (A•-) undergoes further chemical transformation to form the desired product.

Catalyst Regeneration: The phenothiazine radical cation (PTZ•+) is reduced back to its ground state (PTZ) by an electron donor present in the reaction mixture, thus completing the catalytic cycle.

This mechanism has been successfully applied in various organic transformations, including atom transfer radical polymerization (ATRP), dehalogenation of aryl halides, and the nucleophilic addition of alcohols to alkenes. rsc.orgnih.gov For instance, in the context of nucleophilic addition, the photogenerated substrate radical anion can be protonated to form a radical, which then reacts with a nucleophile.

The photophysical properties of phenothiazine derivatives are critical to their photocatalytic efficiency. The table below presents representative photophysical data for related 3,7-disubstituted phenothiazine derivatives, which can be used to infer the expected properties of 10H-Phenothiazine, 3,7-diisooctyl- . The isooctyl groups are anticipated to lead to properties within the range observed for other alkyl-substituted phenothiazines.

Compound NameAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Oxidation Potential (E_ox, V vs. SCE)Excited State Reduction Potential (E*_red, V vs. SCE)
10H-Phenothiazine 316430+0.59-2.10
10-Methylphenothiazine 318435+0.65-2.15
3,7-Dianilino-N-hexylphenothiazine 460550+0.25-2.40

Note: The data for 10H-Phenothiazine and its derivatives are based on published literature for similar compounds and are intended to be representative. The exact values for 10H-Phenothiazine, 3,7-diisooctyl- may vary.

The extended conjugation and electron-donating character of such substituted phenothiazines can lead to red-shifted absorption spectra, allowing for the use of lower-energy visible light in photocatalytic processes. rsc.org Furthermore, the reversible nature of the redox process is a key feature, contributing to the stability and recyclability of these organophotocatalysts. chemrxiv.orgrsc.org The study of the excited state dynamics, often through techniques like transient absorption spectroscopy, reveals the lifetimes of the excited states and the rates of intersystem crossing, which are crucial parameters for understanding and optimizing photocatalytic reactions. researchgate.net

Structure Property Relationships and Advanced Functionalization Strategies for 10h Phenothiazine, 3,7 Diisooctyl

Systematic Analysis of Diisooctyl Substituent Effects on Electronic and Optical Properties

The phenothiazine (B1677639) core is an electron-rich heterocyclic system, characterized by a non-planar, butterfly-like conformation. ossila.com The nitrogen and sulfur heteroatoms make it a potent electron donor. ossila.com The introduction of two isooctyl substituents at the 3 and 7 positions has a profound impact on its molecular properties. Isooctyl groups are bulky, flexible, and electron-donating alkyl chains.

Electronic Properties: The primary electronic effect of the isooctyl groups is inductive electron donation into the phenothiazine's aromatic system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a stronger electron donor compared to the unsubstituted 10H-phenothiazine. Consequently, the oxidation potential of 3,7-diisooctyl-10H-phenothiazine is lowered. While specific experimental values for this derivative are not extensively documented in the literature, studies on analogous 3,7-disubstituted phenothiazines confirm this trend. For instance, the introduction of electron-donating groups generally enhances the donor character of the phenothiazine core. ossila.com

Optical Properties: The optical properties, such as absorption and emission spectra, are also modulated by the diisooctyl groups. The electron-donating nature of these groups can cause a slight red-shift (bathochromic shift) in the absorption and fluorescence spectra compared to the parent phenothiazine. However, a more significant effect is their steric bulk. The large isooctyl chains can hinder intermolecular π-π stacking and aggregation. ossila.com This suppression of aggregation is crucial as it can lead to enhanced fluorescence quantum yields in the solid state or in concentrated solutions, a desirable trait for applications in optoelectronics.

Solubility: A key practical consequence of the diisooctyl substitution is the dramatic increase in solubility in common organic solvents. The non-polar, flexible alkyl chains disrupt the crystal lattice packing that can make parent aromatic compounds poorly soluble, facilitating easier processing for applications like solution-processed organic electronics.

A summary of the expected effects of the diisooctyl substituents is presented in the table below.

PropertyEffect of 3,7-diisooctyl SubstitutionRationale
HOMO Energy Level IncreasedElectron-donating nature of alkyl groups
Oxidation Potential DecreasedStronger electron-donor character
Intermolecular Aggregation SuppressedSteric hindrance from bulky isooctyl groups
Solubility IncreasedNon-polar alkyl chains enhance solubility in organic solvents
Fluorescence Potentially enhanced quantum yieldReduced aggregation-induced quenching

Rational Design of Further Functionalization at the Nitrogen (N-10) Position and Aromatic Ring Positions

The 10H-Phenothiazine, 3,7-diisooctyl- scaffold serves as an excellent platform for further chemical modification to create more complex functional molecules.

Functionalization at the Nitrogen (N-10) Position: The nitrogen atom at the 10-position is a key site for functionalization. The N-H proton can be readily deprotonated using a base to form a phenothiazine anion, which can then react with various electrophiles. nih.gov This allows for the introduction of a wide range of substituents, including:

Alkyl Chains: N-alkylation can further tune solubility and electronic properties. nih.gov

Aryl Groups: N-arylation introduces additional π-conjugated systems, enabling the modulation of electronic properties and the creation of donor-acceptor architectures.

Functional Groups: Groups containing phosphine (B1218219) oxides, boronic esters, or other reactive handles can be attached for incorporation into larger systems or for sensing applications. nih.govresearchgate.net

Functionalization at Aromatic Ring Positions: While the 3 and 7 positions are occupied, the 1, 2, 4, 6, 8, and 9 positions on the aromatic rings are available for further substitution.

Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) can introduce halogens onto the aromatic rings. researchgate.net These halogenated intermediates are versatile building blocks for subsequent cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Sonogashira, Suzuki, and Buchwald-Hartwig aminations on the halogenated derivatives allow for the precise installation of a wide variety of functional groups, including alkynes, aryl groups, and amines. researchgate.netnih.gov This strategy is widely used to build complex conjugated molecules for applications in organic electronics. nih.gov

The steric hindrance from the existing isooctyl groups would likely influence the regioselectivity of these reactions, potentially directing new substituents to the less hindered positions.

Strategies for Tuning Energy Levels and Charge Transfer Characteristics through Chemical Modification

A central goal in the design of functional organic materials is the precise control over energy levels (HOMO and LUMO) and charge transfer properties.

Tuning Energy Levels: By strategically adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the 3,7-diisooctyl-10H-phenothiazine core, its electronic energy levels can be finely tuned.

Attaching EWGs: Functionalizing the N-10 position or other ring positions with strong EWGs (e.g., cyano, nitro, or benzothiadiazole groups) will stabilize both the HOMO and LUMO levels, but typically has a stronger effect on the LUMO. This narrows the HOMO-LUMO gap and red-shifts the absorption spectrum.

Modulating Intramolecular Charge Transfer (ICT): Creating donor-acceptor (D-A) systems by linking the electron-rich diisooctyl-phenothiazine donor to an electron-acceptor moiety is a powerful strategy. researchgate.net The degree of ICT can be controlled by:

The strength of the donor and acceptor units.

The nature of the π-conjugated bridge connecting them. rsc.org

The molecular geometry. Twisting the molecule can lead to twisted intramolecular charge transfer (TICT) states, which have distinct photophysical properties, such as dual fluorescence. rsc.org

The interplay between these factors allows for the rational design of molecules with specific absorption ranges, emission colors, and excited-state dynamics. For instance, increasing the ICT character can lead to significant red-shifting of emission and can influence intersystem crossing rates, which is relevant for applications in thermally activated delayed fluorescence (TADF). rsc.org

Modification StrategyEffect on HOMOEffect on LUMOEffect on Energy GapResulting Property Change
N-10 functionalization with EWG LoweredSignificantly LoweredDecreasedRed-shifted absorption/emission, enhanced ICT
Ring functionalization with EDG Significantly RaisedRaisedDecreasedEnhanced donor strength, red-shifted absorption
π-extension with conjugated systems RaisedLoweredDecreasedBroader absorption, tunable emission
Introduction of steric hindrance Slightly RaisedSlightly LoweredMinimally ChangedDisrupted conjugation, blue-shifted absorption

Investigation of Self-Assembly and Supramolecular Chemistry of 10H-Phenothiazine, 3,7-diisooctyl- Architectures

The self-assembly of molecules into ordered, hierarchical structures is crucial for the fabrication of functional nanoscale devices. The 3,7-diisooctyl-10H-phenothiazine molecule is well-suited for creating such architectures.

The bulky and flexible isooctyl chains play a dominant role in directing the self-assembly process. Unlike planar aromatic molecules that often form strong π-π stacks, the steric hindrance provided by the isooctyl groups prevents close co-facial packing. ossila.com This can lead to the formation of more complex and potentially more functional supramolecular structures:

Self-Assembled Monolayers (SAMs): By introducing an appropriate anchoring group (e.g., a thiol, silane, or carboxylic acid) at the N-10 position, these molecules can form highly ordered SAMs on various substrates like gold, silicon oxide, or transparent conducting oxides. rsc.org The isooctyl groups would define the thickness and the insulating properties of the monolayer, while the phenothiazine core provides the electronic functionality. Such SAMs are used as hole-transport layers in perovskite solar cells and organic light-emitting diodes. ossila.comrsc.org

Organic Nanoparticles: In certain solvent systems, phenothiazine derivatives can self-assemble into fluorescent organic nanoparticles (FONs). rsc.org The hydrophobic isooctyl chains would likely be sequestered in the core of the nanoparticle in aqueous media, with a more polar functional group at the N-10 position facing the solvent. These FONs can have unique optical properties compared to the individual molecules in solution.

The study of the supramolecular chemistry of 3,7-diisooctyl-10H-phenothiazine derivatives involves understanding the delicate balance of van der Waals forces between the alkyl chains, potential weak hydrogen bonds, and π-interactions, all of which dictate the final assembled architecture and its emergent properties.

Future Research Trajectories and Interdisciplinary Outlooks for 10h Phenothiazine, 3,7 Diisooctyl

Exploration of Novel Materials Architectures and Hybrid Systems Integrating the Compound

The architectural design of materials at the molecular level is paramount to achieving desired physical and chemical properties. For 10H-Phenothiazine, 3,7-diisooctyl-, its structure is particularly amenable to incorporation into sophisticated material systems. The electron-rich phenothiazine (B1677639) core serves as a potent electron donor, a property that is foundational to its use in optoelectronic applications. researchgate.nettuni.firsc.org The diisooctyl substituents, on the other hand, play a crucial role in ensuring good solubility in organic solvents and promoting favorable film-forming properties, which are critical for the fabrication of thin-film devices. nih.gov

Future research is poised to explore the integration of 10H-Phenothiazine, 3,7-diisooctyl- into a variety of advanced material architectures. A key area of investigation will be its use as a fundamental building block in donor-π-acceptor (D-π-A) systems . nih.govrsc.orgresearchgate.net In these systems, the phenothiazine unit acts as the electron donor, linked via a π-conjugated bridge to an electron-accepting moiety. The specific properties of these D-π-A molecules can be finely tuned by modifying the nature of the acceptor and the π-bridge, allowing for the rational design of materials with tailored optical and electronic characteristics for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). tuni.firsc.org

Another promising avenue lies in the development of hybrid systems , where 10H-Phenothiazine, 3,7-diisooctyl- is combined with other functional materials. For instance, its integration with inorganic nanoparticles, such as quantum dots or metal oxides, could lead to hybrid materials with synergistic properties, combining the processability of the organic component with the unique electronic or optical characteristics of the inorganic counterpart. These hybrids could find use in next-generation sensors, photocatalysts, and light-harvesting systems.

The creation of self-assembled monolayers (SAMs) based on phenothiazine derivatives is also a burgeoning area of research. rsc.org By functionalizing the phenothiazine core with appropriate anchoring groups, it is possible to form highly ordered single-molecule layers on various substrates. These SAMs can be used to modify the surface properties of electrodes, passivate defects in perovskite solar cells, and create well-defined interfaces in electronic devices, leading to improved performance and stability. rsc.org The diisooctyl groups in 10H-Phenothiazine, 3,7-diisooctyl- would be expected to influence the packing and orientation of the molecules within the SAM, offering a mechanism to control the interfacial properties.

Table 1: Comparison of Properties for Various Phenothiazine Derivatives

Derivative Highest Occupied Molecular Orbital (HOMO) Level (eV) Lowest Unoccupied Molecular Orbital (LUMO) Level (eV) Band Gap (eV) Key Features
PTZ1 - - - Diarylamine substituent, lower cost than spiro-OMeTAD. nih.gov
PTZ2 - - - Triarylamine substituent, higher cost than PTZ1. nih.gov
AZO-I - - - Mono-substituted with azomethine, low production cost. figshare.com
AZO-II - - - Di-substituted with azomethine, enhanced stability. figshare.com
Z28 -5.93 -2.83 - Intramolecular charge transfer around 400-450 nm. nih.gov
Z29 -5.44 -2.82 - Blue-shifted absorption due to lower conjugation. nih.gov
Z30 -5.27 -2.73 - Well-aligned LUMO with perovskite. nih.gov

Potential for Integration into Emerging Technologies and Niche Applications

The unique electronic properties of 10H-Phenothiazine, 3,7-diisooctyl- make it a strong candidate for integration into a range of emerging technologies. The most prominent of these is in the field of next-generation solar cells . Phenothiazine derivatives have been extensively investigated as hole-transporting materials (HTMs) in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). tuni.firsc.orgnih.govacademiaromana-is.ro

In perovskite solar cells , the HTM plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. An ideal HTM should have a suitable highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite, high hole mobility, and good film-forming properties. The electron-donating nature of the phenothiazine core contributes to a high HOMO level, and the diisooctyl chains are expected to enhance solubility and film quality, making 10H-Phenothiazine, 3,7-diisooctyl- a promising candidate for efficient and stable PSCs. nih.govtuni.fi Research has shown that phenothiazine-based HTMs can be a cost-effective alternative to the commonly used spiro-OMeTAD. nih.govrsc.org

Similarly, in dye-sensitized solar cells , phenothiazine-based molecules have been successfully employed as organic sensitizers. nih.govresearchgate.netresearchgate.net These dyes are responsible for absorbing light and injecting electrons into the semiconductor electrode. The broad absorption and tunable electronic levels of phenothiazine derivatives are advantageous for this application. The diisooctyl groups would help to prevent dye aggregation on the semiconductor surface, a common issue that can limit device performance. rsc.org

Beyond solar cells, other niche applications for 10H-Phenothiazine, 3,7-diisooctyl- can be envisaged. Its redox activity could be harnessed in organic redox flow batteries , where it could serve as the active material in the electrolyte, offering the potential for low-cost and scalable energy storage. Furthermore, the fluorescence properties of some phenothiazine derivatives suggest potential applications in bio-imaging and sensors . nih.gov The lipophilic diisooctyl chains could facilitate the incorporation of the molecule into cell membranes for biological studies.

Table 2: Performance of Solar Cells Utilizing Phenothiazine-Based Materials

Device Type Phenothiazine Derivative Power Conversion Efficiency (PCE) (%) Key Finding
Perovskite Solar Cell AZO-I 12.6 Low-cost, Pd-free synthesis. figshare.com
Perovskite Solar Cell AZO-II 14.0 Enhanced stability compared to mono-substituted version. figshare.com
Perovskite Solar Cell TPB(2-TPTZ) 4.32 Extremely low cost per peak Watt. rsc.org
Dye-Sensitized Solar Cell NSPt-C6 6.22 Hexyl group at N(10) optimized performance. researchgate.net
Dye-Sensitized Solar Cell 6d 8.9 3,7-dithienyl substitution showed high efficiency. nih.gov

Note: This table illustrates the potential of phenothiazine derivatives in solar cell applications. The performance of devices using 10H-Phenothiazine, 3,7-diisooctyl- would be a subject of future research.

Implementation of Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design and production of new materials. For 10H-Phenothiazine, 3,7-diisooctyl-, there are several opportunities to implement greener approaches in both its synthesis and application.

Traditional methods for synthesizing phenothiazine derivatives often involve multi-step procedures and the use of hazardous reagents and catalysts, such as palladium. nih.gov Recent research has focused on developing more sustainable synthetic routes. Direct C-H arylation , for instance, offers a more atom-economical approach to forming carbon-carbon bonds, reducing the need for pre-functionalized starting materials and minimizing waste. nih.gov The development of Pd-free synthesis routes, such as those utilizing Schiff base chemistry, is another significant step towards greener production of phenothiazine-based materials. nih.govfigshare.com These methods not only reduce the environmental impact but can also lead to lower production costs. figshare.com

Furthermore, the long-term stability of the final devices is a crucial aspect of sustainability. Research into phenothiazine-based materials has shown that molecular design can significantly impact the stability of perovskite solar cells, with some derivatives retaining a high percentage of their initial efficiency over extended periods. figshare.com The bulky diisooctyl groups in 10H-Phenothiazine, 3,7-diisooctyl- may contribute to improved device stability by providing a protective barrier against moisture and other environmental degradants.

Addressing Challenges in Scalability and Commercialization of Materials Utilizing this Compound

Despite the promising properties of 10H-Phenothiazine, 3,7-diisooctyl- and related compounds, several challenges must be addressed to enable their widespread commercialization. A primary hurdle is the scalability of synthesis . While greener synthetic methods are being developed, transitioning these from the laboratory scale to large-scale industrial production requires significant process optimization to ensure high yields, purity, and cost-effectiveness. The cost of starting materials and reagents remains a critical factor that will ultimately determine the economic viability of these materials. figshare.comrsc.org

Performance optimization is also an ongoing challenge. While promising efficiencies have been achieved with phenothiazine-based materials, they still often lag behind the performance of the best inorganic or organometallic alternatives. academiaromana-is.ro Continued research into structure-property relationships is necessary to rationally design new derivatives with improved electronic properties, leading to higher device efficiencies. This includes fine-tuning the energy levels, enhancing charge carrier mobility, and optimizing the morphology of the material films. researchgate.netrsc.org

Finally, the successful integration into commercial products will require collaboration between chemists, materials scientists, and engineers to develop reliable and reproducible fabrication processes for large-area devices. Overcoming these challenges will be crucial for translating the scientific potential of 10H-Phenothiazine, 3,7-diisooctyl- into tangible technological advancements.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10H-Phenothiazine, 3,7-diisooctyl-, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of the phenothiazine core using diisooctyl halides under inert atmospheres (e.g., nitrogen). For example, analogous procedures employ TFA (trifluoroacetic acid) and Et3SiH (triethylsilane) as reducing agents in dichloromethane (CH₂Cl₂) at low temperatures (0°C) to stabilize reactive intermediates . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of alkylating agents, and optimizing purification using column chromatography with silica gel or alumina.

Q. How is structural characterization of 10H-Phenothiazine, 3,7-diisooctyl- performed, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and alkyl chain integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₃₁H₄₅NS, M = 463.76 g/mol) .
  • Elemental Analysis : To validate purity and elemental composition.
  • X-ray Diffraction (XRD) : For crystalline derivatives, lattice parameters (e.g., triclinic P1 with a = 8.189 Å, b = 8.242 Å) can be resolved using SHELX software .

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Methodological Answer : Common solvents include ethanol, acetone, or ethyl acetate. Slow evaporation at 4°C or diffusion methods (e.g., layering with hexane) are effective. For derivatives with bulky substituents (e.g., diisooctyl groups), mixed solvents (e.g., CH₂Cl₂/hexane) may improve crystal quality .

Advanced Research Questions

Q. How can crystallographic disorder in 10H-Phenothiazine derivatives be resolved, and what software tools are recommended?

  • Methodological Answer : Disorder in alkyl chains or aromatic systems can be addressed using:

  • SHELXL : Refinement with PART commands to model partial occupancy of disordered atoms .
  • Olex2 or Coot : For real-space refinement and validation. For example, isomers in cocrystals (e.g., 10H-phenothiazine-indenyl derivatives) were resolved with occupancy ratios refined to 0.535:0.465 using SHELXL .
  • Data Collection : High-resolution data (≤1.0 Å) is critical, requiring synchrotron sources for weakly diffracting crystals.

Q. How do computational methods aid in predicting the photophysical properties of 10H-Phenothiazine derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, excitation energies, and charge-transfer dynamics. Basis sets like B3LYP/6-31G(d) are standard for phenothiazine derivatives.
  • MD Simulations : Analyze conformational flexibility of diisooctyl chains and their impact on aggregation in solution.
  • TD-DFT : Predict UV-Vis absorption spectra; compare with experimental data to validate substituent effects .

Q. What strategies mitigate stability issues in photocatalytic applications of 10H-Phenothiazine derivatives?

  • Methodological Answer :

  • Steric Shielding : Bulky diisooctyl groups reduce oxidative degradation by hindering radical attack at the phenothiazine core .
  • Additive Screening : Use sacrificial agents (e.g., triethanolamine) to scavenge reactive oxygen species (ROS).
  • In Situ Monitoring : UV-Vis and EPR spectroscopy to track decomposition pathways under irradiation.

Q. How can NMR spectroscopy resolve contradictions in isomer ratios between synthetic batches?

  • Methodological Answer :

  • ¹H NMR Integration : Compare peak areas of diagnostic protons (e.g., aromatic vs. alkyl signals) to quantify isomer ratios.
  • NOESY/ROESY : Detect spatial proximity of substituents to confirm regioisomerism.
  • Dynamic NMR : For flexible systems, variable-temperature NMR can reveal conformational exchange broadening .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer :

  • Error Sources : Check for basis set limitations in DFT (e.g., missing dispersion corrections) or crystal packing effects not modeled computationally.
  • Validation : Use Mercury (CCDC) to compare calculated and experimental Hirshfeld surfaces or packing diagrams.
  • Refinement : Re-examine thermal parameters (ADPs) in XRD data; over-smoothed models may mask true conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.